N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose
Overview
Description
N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a synthetic compound that combines a maleoyl group with a glycyl residue and a glucopyranose sugar. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleoyl group is known for its reactivity, particularly in forming covalent bonds with thiol groups, making this compound useful in peptide conjugation and modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose typically involves the coupling of N-maleoylglycine with 6-amino-6-deoxyglucopyranose. The reaction is carried out under mild conditions to preserve the integrity of the glucopyranose moiety. The maleoyl group is introduced via a reaction with maleic anhydride, followed by coupling with the amino sugar. This process often requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids and sugars, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose undergoes several types of chemical reactions, including:
Michael Addition: The maleoyl group can participate in Michael addition reactions with nucleophiles such as thiols.
Substitution Reactions: The amino group on the glucopyranose can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines
Common Reagents and Conditions
Michael Addition: Typically involves thiol-containing reagents under mild basic conditions.
Substitution Reactions: Can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Requires either acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Michael Addition: Thiol adducts.
Substitution Reactions: Substituted amino sugars.
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent for peptide modification.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a cross-linking agent in polymer chemistry
Mechanism of Action
The mechanism of action of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reactivity is primarily due to the maleoyl group, which undergoes Michael addition with thiols. This property makes the compound useful for labeling and modifying proteins, thereby affecting their function and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Maleoyl alanine
- N-Maleoyl valine
- N-Maleoyl isoleucine
Uniqueness
N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is unique due to the presence of the glucopyranose moiety, which imparts additional functionality and specificity. This sugar component allows for interactions with carbohydrate-binding proteins and enhances the compound’s solubility and biocompatibility .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O8/c15-6(4-14-7(16)1-2-8(14)17)13-3-5-9(18)10(19)11(20)12(21)22-5/h1-2,5,9-12,18-21H,3-4H2,(H,13,15)/t5-,9-,10+,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYADGCQBRXWWAN-MRAPNPIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NCC2C(C(C(C(O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922669 | |
Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118377-57-4 | |
Record name | N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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